molecular formula C8H10N4 B2657503 N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1506816-22-3

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2657503
CAS No.: 1506816-22-3
M. Wt: 162.196
InChI Key: GBLPWURCCBIOLS-UHFFFAOYSA-N
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Description

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclocondensation of β-enaminones with NH-5-aminopyrazoles. This reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield. The process involves a sequential cyclocondensation reaction followed by regioselective electrophilic substitution using readily available electrophilic reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, such as 3-halo and 3-nitro derivatives .

Mechanism of Action

The mechanism of action of N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound can act as an adenine mimetic, binding to the ATP-binding sites of proteins . This interaction can inhibit enzymatic activity and disrupt cellular processes, making it a potential candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural motif provides the compound with distinct chemical and biological properties, making it a valuable scaffold for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

N,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-6-5-8(9-2)12-7(11-6)3-4-10-12/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPWURCCBIOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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